molecular formula C20H16N2S B11644739 2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

Cat. No.: B11644739
M. Wt: 316.4 g/mol
InChI Key: OVBKCBCFXUXVBD-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-methylphenyl, a phenyl, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation reaction of appropriate precursors under controlled conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and other condensation reactions are often employed to construct the thiophene and imidazole rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .

Scientific Research Applications

2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H16N2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(3-methylphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C20H16N2S/c1-14-7-5-10-16(13-14)20-21-18(15-8-3-2-4-9-15)19(22-20)17-11-6-12-23-17/h2-13H,1H3,(H,21,22)

InChI Key

OVBKCBCFXUXVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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